Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt
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Overview
Description
Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes a benzene ring, an acetic acid group, and a methoxy-substituted propenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt typically involves the reaction of left-handed benzeneacetic acid with potassium hydroxide and ethyl acetoacetate. The process includes the formation of a salt and subsequent condensation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have distinct chemical and physical properties that make them useful in different applications.
Scientific Research Applications
Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the manufacture of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, including inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, alpha-methoxy-, (S)-: This compound has a similar structure but lacks the propenyl group.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: This compound has a hydroxyl and methoxy group on the benzene ring but differs in its ester functional group.
Uniqueness
Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt is unique due to its specific molecular configuration, which includes a methoxy-substituted propenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
67584-31-0 |
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Molecular Formula |
C13H14KNO4 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
potassium;2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetate |
InChI |
InChI=1S/C13H15NO4.K/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-8,12,14H,1-2H3,(H,16,17);/q;+1/p-1 |
InChI Key |
KBWPWSNLLTZFMR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)[O-].[K+] |
Origin of Product |
United States |
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